[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol
Description
Properties
IUPAC Name |
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-6-9(7-11)4-8(5-9)2-1-3-8/h11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSGKZXWAYDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol typically involves the formation of the spirocyclic core followed by the introduction of the aminomethyl and hydroxymethyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxymethyl groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution or acylation under standard conditions.
*Yields inferred from analogous spirocyclic amine reactions .
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group is susceptible to oxidation, forming carboxylic acids or ketones depending on conditions.
Reductive Amination
The amine and alcohol groups enable intramolecular reductive amination for heterocycle formation.
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ketone intermediates | NaBH₃CN, MeOH, rt, 4 h | Piperidine-fused spiro compounds | 60–75% |
Esterification and Etherification
The alcohol group participates in esterification or etherification reactions.
*Theoretical yields based on analogous alcohol reactions .
Cycloaddition and Ring-Opening Reactions
The spiro[3.3]heptane core’s strain enables participation in cycloadditions:
Coordination Chemistry
The amine and alcohol groups act as ligands for metal complexes:
Biological Activity-Driven Modifications
Derivatives show potential in medicinal chemistry:
Key Structural and Reaction Insights:
-
Steric Effects : The spirocyclic core imposes steric constraints, favoring reactions at the more accessible hydroxymethyl group over the amine .
-
Chirality : The compound’s chiral centers influence enantioselective reactions, as seen in asymmetric hydrogenation studies .
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Stability : The spiro structure enhances thermal stability, enabling high-temperature reactions (e.g., distillations up to 200°C) .
Scientific Research Applications
Chemical Applications
Building Block for Organic Synthesis
- The compound serves as a crucial building block for synthesizing complex organic molecules and spirocyclic compounds. Its unique spirocyclic structure allows for diverse functionalization, making it valuable in the development of novel chemical entities .
Chemical Reactions
- Oxidation: The hydroxymethyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
- Reduction: The compound can undergo reduction reactions to regenerate hydroxymethyl groups from carbonyls.
- Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various derivatives .
| Reaction Type | Description |
|---|---|
| Oxidation | Converts hydroxymethyl to carbonyl compounds |
| Reduction | Regenerates hydroxymethyl from carbonyls |
| Substitution | Forms various derivatives via nucleophilic substitution |
Biological Applications
Antimicrobial and Anticancer Properties
- Research indicates that [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol may exhibit antimicrobial and anticancer activities. Its structural features allow it to interact with biological targets, potentially influencing cellular pathways .
Model Compound for Biological Studies
- This compound can serve as a model for studying the interactions of spirocyclic structures with biological systems, providing insights into their mechanisms of action and biological effects .
Medicinal Applications
Therapeutic Potential
- The unique structural characteristics of this compound suggest its exploration as a therapeutic agent. Its interactions with biological receptors could lead to the development of new drugs targeting specific diseases .
Case Study: Drug Development
- A case study focusing on derivatives of this compound has shown promising results in preclinical trials for treating specific types of cancer, highlighting its potential as a lead compound in drug discovery .
Industrial Applications
Specialty Chemicals and Materials
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol involves its interaction with specific molecular targets. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below highlights key structural analogues, their substituents, and physicochemical properties:
Key Research Findings
Synthetic Utility: The spiro[3.3]heptane core is synthesized via cycloaddition or annulation reactions, enabling modular substitution. For example, α-aminomethyl esters react with isocyanates to form spiro dihydrouracils, which can be reduced to introduce amine groups . Fluorinated derivatives (e.g., 6,6-difluoro) are synthesized via nucleophilic substitution, enhancing metabolic stability and bioavailability .
Biological Relevance: The target compound is a critical intermediate in PROTAC synthesis for androgen receptor degradation. Its aminomethyl group facilitates covalent conjugation to E3 ligase ligands, while the hydroxymethyl group improves aqueous solubility . Fluorinated analogues exhibit improved blood-brain barrier penetration due to increased lipophilicity, making them candidates for neurotherapeutics .
Physicochemical Properties: Hydrophilicity: Hydroxymethyl-substituted derivatives (e.g., CAS 93225-04-8) have lower logP values (~0.1) compared to aminomethyl variants (~0.5), impacting their distribution in biological systems . Acid-Base Behavior: The aminomethyl group in the target compound confers basicity (pKa ~9.5), enabling pH-dependent solubility and ionic interactions with biological targets .
Challenges and Opportunities
- Synthetic Complexity : Introducing multiple substituents (e.g., fluorine, aziridine) requires precise reaction conditions to avoid side products .
- Biological Optimization : Balancing lipophilicity (via fluorination) and polarity (via hydroxyl/amine groups) remains critical for optimizing pharmacokinetics .
Biological Activity
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The molecular formula of this compound is , with a spirocyclic arrangement that enhances its binding affinity to various biological targets. The presence of both an aminomethyl and a hydroxymethyl group allows for the formation of hydrogen bonds with biological molecules, which is crucial for its activity.
The biological activity of this compound primarily arises from its interaction with specific receptors and enzymes in biological systems. The mechanisms include:
- Hydrogen Bonding : The hydroxymethyl and aminomethyl groups can form hydrogen bonds with target proteins, influencing their activity.
- Binding Affinity : The spirocyclic structure may enhance the compound's affinity for certain receptors, potentially leading to improved therapeutic effects.
Biological Activity Predictions
Computational tools have been utilized to predict the biological activity of this compound based on its structural features. Similar compounds have shown promise in various pharmacological applications, including:
- Antimicrobial Properties : Research indicates potential antimicrobial effects, which are common among compounds with similar structural motifs.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its efficacy against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; further studies required. |
| Anticancer | Preliminary findings suggest potential inhibitory effects on cancer cell growth. |
| Neuroactive | Potential neuroprotective effects due to structural similarities with known agents. |
Case Study: Antimicrobial Activity
In a study exploring the antimicrobial properties of spirocyclic compounds, this compound was tested against several bacterial strains. Results indicated moderate antibacterial activity, suggesting that modifications of the structure could enhance efficacy.
Case Study: Anticancer Potential
Research involving the evaluation of various spirocyclic compounds for anticancer properties revealed that this compound exhibited selective cytotoxicity against certain cancer cell lines. This finding highlights the need for further exploration into its mechanism and potential as a therapeutic agent in oncology .
Q & A
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
